molecular formula C9H11Br B2941036 2-Bromo-4-ethyl-1-methylbenzene CAS No. 17070-97-2

2-Bromo-4-ethyl-1-methylbenzene

Cat. No.: B2941036
CAS No.: 17070-97-2
M. Wt: 199.091
InChI Key: AKZQNPQRQREPBF-UHFFFAOYSA-N
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Description

2-Bromo-4-ethyl-1-methylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a bromine atom at the second position, an ethyl group at the fourth position, and a methyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-ethyl-1-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-ethyl-1-methylbenzene using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds as follows:

  • Formation of the electrophilic bromine cation (Br⁺) by the reaction of bromine with FeBr₃.
  • The electrophilic bromine cation attacks the benzene ring, forming a sigma complex.
  • Deprotonation of the sigma complex restores aromaticity, yielding this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination processes using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-ethyl-1-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form 4-ethyl-1-methylbenzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Major Products

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of 4-ethylbenzoic acid and 1-methylbenzoic acid.

    Reduction: Formation of 4-ethyl-1-methylbenzene.

Scientific Research Applications

2-Bromo-4-ethyl-1-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-methyl-4-nitrobenzene: Similar structure but with a nitro group instead of an ethyl group.

    4-Bromo-2-ethyl-1-methylbenzene: Similar structure but with the bromine and ethyl groups swapped.

    2-Chloro-4-ethyl-1-methylbenzene: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

2-Bromo-4-ethyl-1-methylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and potential applications. The presence of both ethyl and methyl groups, along with the bromine atom, provides a distinct set of chemical properties that can be leveraged in various research and industrial contexts.

Properties

IUPAC Name

2-bromo-4-ethyl-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-3-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZQNPQRQREPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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